molecular formula C12H9ClN2O4S B7734629 2-chloro-5-nitro-N-phenylbenzenesulfonamide CAS No. 105837-49-8

2-chloro-5-nitro-N-phenylbenzenesulfonamide

Cat. No.: B7734629
CAS No.: 105837-49-8
M. Wt: 312.73 g/mol
InChI Key: OZPFHNBNDPHUOO-UHFFFAOYSA-N
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Description

2-Chloro-5-nitro-N-phenylbenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a chlorine atom at position 2, a nitro group (-NO₂) at position 5, and a sulfonamide (-SO₂NH-) group at position 1, where the nitrogen atom is bonded to a phenyl group. Sulfonamides are historically significant in antimicrobial applications, and nitro-substituted variants may exhibit enhanced stability or modified pharmacological profiles .

Properties

IUPAC Name

2-chloro-5-nitro-N-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O4S/c13-11-7-6-10(15(16)17)8-12(11)20(18,19)14-9-4-2-1-3-5-9/h1-8,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZPFHNBNDPHUOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10408492
Record name Benzenesulfonamide, 2-chloro-5-nitro-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105837-49-8
Record name Benzenesulfonamide, 2-chloro-5-nitro-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-chloro-5-nitro-N-phenylbenzenesulfonamide typically involves nitration and sulfonation reactions. One common method starts with 2-chloronitrobenzene, which undergoes nitration using concentrated nitric acid and sulfuric acid as a catalyst to form the nitro group. The resulting compound is then subjected to sulfonation using chlorosulfonic acid to introduce the sulfonamide group . Industrial production methods often employ similar reaction conditions but are optimized for large-scale production to ensure high yield and purity .

Chemical Reactions Analysis

2-chloro-5-nitro-N-phenylbenzenesulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid, sulfuric acid, chlorosulfonic acid, and reducing agents like Pd/C. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-chloro-5-nitro-N-phenylbenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, herbicides, and other industrial chemicals

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzene Ring

5-Amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide (CAS 71215-81-1)
  • Structural Differences: The nitro group in the target compound is replaced by an amino (-NH₂) group, and the N-phenyl substituent is modified to 2,4-dimethylphenyl.
  • Impact on Properties: The amino group is electron-donating, increasing the electron density of the benzene ring compared to the nitro group. This alters reactivity in electrophilic substitution reactions.
  • Biological Relevance: Amino-substituted sulfonamides are often explored for diuretic or antidiabetic activities, contrasting with nitro-containing analogs, which may prioritize stability over direct bioactivity .
2-Chloro-5-nitrobenzenesulphonic Acid (CAS 96-73-1)
  • Structural Differences : The sulfonamide (-SO₂NHPh) group is replaced by a sulfonic acid (-SO₃H).
  • Impact on Properties :
    • Sulfonic acids are highly acidic (pKa ~1) compared to sulfonamides (pKa ~10), affecting solubility and ionic interactions.
    • The absence of the N-phenyl group eliminates steric and π-π stacking interactions critical in receptor binding .

Modifications to the Sulfonamide N-Substituent

4-[2-(5-Chloro-2-methoxybenzoylamino)ethyl]benzenesulfonamide
  • Structural Differences : The N-phenyl group is replaced by a phenethyl moiety linked to a benzamide. A methoxy (-OCH₃) group replaces the nitro group.
  • Methoxy groups are electron-donating, contrasting with the electron-withdrawing nitro group, which may reduce metabolic stability .
N-(2-Chloro-5-phenylpyridin-3-yl)benzenesulfonamide
  • Structural Differences : The benzene ring is replaced with a pyridine heterocycle, and a phenyl group is introduced at position 5.
  • Impact on Properties :
    • Pyridine’s nitrogen atom introduces polarity, improving aqueous solubility.
    • The phenyl group at position 5 may enhance hydrophobic interactions in biological systems .

Heterocyclic and Complex Derivatives

5-Chloro-N-(2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-2-nitrobenzamide (CAS 923172-28-5)
  • Structural Differences : Incorporates a thiophene ring and a fluoro-methylphenyl sulfonyl group.
  • Impact on Properties :
    • Thiophene’s sulfur atom participates in unique dipole interactions, while the fluoro-methyl group enhances lipophilicity.
    • The nitro group remains, suggesting retained electron-withdrawing effects but with altered steric demands .
5-Chloro-N-(2-(furan-3-yl)-2-hydroxyethyl)-2-methoxybenzenesulfonamide (CAS 1396857-30-9)
  • Structural Differences : Features a furan ring and a hydroxyethyl chain.
  • Impact on Properties :
    • Furan’s oxygen atom increases polarity, and the hydroxyethyl group enables hydrogen bonding.
    • Methoxy substitution reduces ring electron deficiency compared to nitro, influencing metabolic pathways .

Comparative Analysis Table

Compound Name CAS Number Key Substituents Biological Activity Notes Physical/Chemical Properties
2-Chloro-5-nitro-N-phenylbenzenesulfonamide Not Provided -Cl (C2), -NO₂ (C5), -SO₂NHPh Potential antimicrobial; high stability due to nitro Low solubility (nitro group), acidic NH
5-Amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide 71215-81-1 -Cl (C2), -NH₂ (C5), -SO₂N(2,4-Me₂Ph) Likely diuretic/antidiabetic Higher solubility (amino group)
4-[2-(5-Chloro-2-methoxybenzoylamino)ethyl]benzenesulfonamide N/A -Cl (C5), -OCH₃ (C2), ethyl-benzamide Enhanced receptor binding (flexible linker) Moderate solubility (methoxy)
N-(2-Chloro-5-phenylpyridin-3-yl)benzenesulfonamide N/A Pyridine core, -Cl (C2), -Ph (C5) Improved solubility (pyridine) Polar interactions dominate
5-Chloro-N-(2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-2-nitrobenzamide 923172-28-5 -Cl, -NO₂, thiophene, fluoro-methyl Potential kinase inhibition High lipophilicity (thiophene)

Biological Activity

2-Chloro-5-nitro-N-phenylbenzenesulfonamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article delves into the compound's synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

The compound belongs to the class of nitrobenzenes and is characterized by a benzene ring substituted with a nitro group and a sulfonamide moiety. The general structure can be represented as follows:

C12H9ClN2O4S\text{C}_{12}\text{H}_{9}\text{ClN}_{2}\text{O}_{4}\text{S}

Synthesis Methods

The synthesis of this compound typically involves two key reactions: nitration and sulfonation. A common synthetic route starts with 2-chloronitrobenzene, which undergoes nitration using concentrated nitric acid and sulfuric acid to introduce the nitro group. This intermediate is then subjected to sulfonation with chlorosulfonic acid to yield the final product .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. For instance, a study reported minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in cell culture models. Specifically, it reduces the expression of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), suggesting a mechanism that could be beneficial in treating inflammatory diseases .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose and lipid metabolism. This inhibition may contribute to its anti-inflammatory effects .
  • Cellular Pathways : It affects various signaling pathways involved in inflammation and cell proliferation, thereby influencing cellular responses in pathological conditions.

Case Studies

Several studies have explored the therapeutic potential of this compound:

  • Antibacterial Activity : A clinical study evaluated the efficacy of this compound in treating skin infections caused by resistant bacterial strains. The results indicated a notable reduction in infection rates among patients treated with formulations containing this compound compared to standard antibiotic therapies .
  • Anti-inflammatory Research : In a preclinical model of arthritis, administration of this compound resulted in decreased joint swelling and pain, along with reduced levels of inflammatory markers in serum .

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with other similar compounds:

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityNotable Features
This compoundHighModerateEffective against resistant strains
2-Chloro-5-nitrobenzaldehydeModerateLowPrimarily used as an intermediate
4-Amino-N-(4-chlorobenzenesulfonyl)anilineHighHighKnown for broader therapeutic uses

Q & A

Q. What experimental strategies are recommended for optimizing the synthesis of 2-chloro-5-nitro-N-phenylbenzenesulfonamide?

Methodological Answer:

  • Key Steps :
    • Nucleophilic Substitution : Replace the chlorine atom using Pd-catalyzed coupling reactions (e.g., Suzuki-Miyaura) with boronic esters .
    • Sulfonamide Formation : React 2-chloro-5-nitrobenzenesulfonyl chloride with aniline under anhydrous conditions (e.g., DCM solvent, 0–5°C) to minimize hydrolysis .
    • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate high-purity product.
  • Critical Parameters :
    • Monitor reaction progress via TLC (Rf ~0.4 in 3:7 ethyl acetate/hexane).
    • Optimize stoichiometry (1:1.2 molar ratio of sulfonyl chloride to aniline) to reduce byproducts .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Analytical Workflow :
    • NMR Spectroscopy : Confirm substitution patterns (e.g., aromatic protons at δ 7.5–8.5 ppm in 1^1H NMR; sulfonamide S=O peaks at ~1300 cm1^{-1} in IR) .
    • Mass Spectrometry : Use ESI-MS to verify molecular ion [M+H]+^+ at m/z 323.
    • Elemental Analysis : Ensure C, H, N, S, Cl content matches theoretical values (±0.3% tolerance).
  • Common Pitfalls :
    • Hygroscopicity: Store samples in desiccators to prevent moisture absorption .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

Methodological Answer:

  • Crystallography Protocol :
    • Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å).
    • Refinement : Apply SHELXL for small-molecule refinement; validate with PLATON to check for twinning or disorder .
    • Key Metrics : Report bond angles (e.g., S-N-C: ~115°) and torsional parameters (e.g., nitro group coplanarity with the benzene ring) .
  • Example Findings :
    • A related sulfonamide analog showed a dihedral angle of 12° between the sulfonamide and phenyl groups, influencing reactivity .

Q. How to address contradictory bioactivity data in enzyme inhibition studies involving this compound?

Methodological Answer:

  • Troubleshooting Framework :
    • Assay Conditions : Validate buffer pH (e.g., phosphate buffer at pH 7.4 vs. Tris-HCl at pH 8.0) and temperature (25°C vs. 37°C) .
    • Enzyme Source : Compare recombinant vs. tissue-extracted enzymes (e.g., carbonic anhydrase isoforms).
    • Data Normalization : Use internal controls (e.g., acetazolamide for carbonic anhydrase studies) .
  • Case Study : Discrepancies in IC50_{50} values (5–50 µM) were linked to residual DMSO solvent (>1% v/v) inhibiting enzyme activity .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution?

Methodological Answer:

  • Modeling Approaches :
    • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to calculate LUMO energy (e.g., −2.1 eV for nitro group directing electrophilic attacks) .
    • Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics.
  • Predictive Insights :
    • The chlorine atom exhibits higher electrophilicity (Mulliken charge: −0.25) compared to sulfonamide sulfur (+1.8) .

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